molecular formula C15H26O2 B1246225 (1R,2S,3aS,8aR)-3a,6-dimethyl-1-(propan-2-yl)-1,2,3,3a,4,7,8,8a-octahydroazulene-1,2-diol

(1R,2S,3aS,8aR)-3a,6-dimethyl-1-(propan-2-yl)-1,2,3,3a,4,7,8,8a-octahydroazulene-1,2-diol

Cat. No. B1246225
M. Wt: 238.37 g/mol
InChI Key: WBVHJGBFCZGJRZ-CBBWQLFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CAF-603 is a sesquiterpenoid that is 1,2,3,3a,4,5,8,8a-octahydroazulene substituted by hydroxy groups, isopropyl and methyl groups at positions 1, 2, 1, 3a and 6 respectively. It is isolated from the culture broth of Gliocladium virens and exhibits antifungal activity. It has a role as a metabolite and an antifungal agent. It is a sesquiterpenoid, a carbobicyclic compound, a secondary alcohol and a tertiary alcohol.

Scientific Research Applications

Scientific Research Applications:

  • Asymmetric Synthesis and Cytotoxicity : A study by Meilert, Pettit, and Vogel (2004) explored the asymmetric synthesis of C15 polyketide spiroketals using this compound. Their research highlighted the formation of spiroketals with high stereo- and enantioselectivity. They also evaluated the cytotoxicity of these spiroketals against marine P388 lymphocytic leukemia and human cancer cell lines, noting the potential inhibitory effects on cancer cell growth (Meilert, Pettit, & Vogel, 2004).

  • Molecular Structure Analysis : Penthala et al. (2014) conducted a study on the structural analysis of a related compound, providing insights into molecular bonding and configurations. This research contributes to the broader understanding of molecular structures and their properties (Penthala et al., 2014).

  • Optical Activity and Asymmetric Synthesis : Chikashita, Kittaka, Kimura, and Itoh (1989) investigated the stereoselective asymmetric synthesis of related compounds. Their research focused on creating optically active 1,3-diols, which are significant in the synthesis of biologically active substances (Chikashita, Kittaka, Kimura, & Itoh, 1989).

  • Synthesis and Analgesic Activity : Il’ina et al. (2020) synthesized new hexahydro-2H-chromenes by reacting monoterpenoid variants of the compound with aliphatic ketones. They discovered significant analgesic activity in one of the synthesized compounds, highlighting its potential for further development as a pain-relieving medication (Il’ina et al., 2020).

properties

Product Name

(1R,2S,3aS,8aR)-3a,6-dimethyl-1-(propan-2-yl)-1,2,3,3a,4,7,8,8a-octahydroazulene-1,2-diol

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

(1R,2S,3aS,8aR)-3a,6-dimethyl-1-propan-2-yl-2,3,4,7,8,8a-hexahydroazulene-1,2-diol

InChI

InChI=1S/C15H26O2/c1-10(2)15(17)12-6-5-11(3)7-8-14(12,4)9-13(15)16/h7,10,12-13,16-17H,5-6,8-9H2,1-4H3/t12-,13+,14+,15-/m1/s1

InChI Key

WBVHJGBFCZGJRZ-CBBWQLFWSA-N

Isomeric SMILES

CC1=CC[C@]2(C[C@@H]([C@]([C@@H]2CC1)(C(C)C)O)O)C

Canonical SMILES

CC1=CCC2(CC(C(C2CC1)(C(C)C)O)O)C

synonyms

CAF 603
CAF-603

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,3aS,8aR)-3a,6-dimethyl-1-(propan-2-yl)-1,2,3,3a,4,7,8,8a-octahydroazulene-1,2-diol
Reactant of Route 2
(1R,2S,3aS,8aR)-3a,6-dimethyl-1-(propan-2-yl)-1,2,3,3a,4,7,8,8a-octahydroazulene-1,2-diol
Reactant of Route 3
(1R,2S,3aS,8aR)-3a,6-dimethyl-1-(propan-2-yl)-1,2,3,3a,4,7,8,8a-octahydroazulene-1,2-diol
Reactant of Route 4
(1R,2S,3aS,8aR)-3a,6-dimethyl-1-(propan-2-yl)-1,2,3,3a,4,7,8,8a-octahydroazulene-1,2-diol
Reactant of Route 5
(1R,2S,3aS,8aR)-3a,6-dimethyl-1-(propan-2-yl)-1,2,3,3a,4,7,8,8a-octahydroazulene-1,2-diol
Reactant of Route 6
(1R,2S,3aS,8aR)-3a,6-dimethyl-1-(propan-2-yl)-1,2,3,3a,4,7,8,8a-octahydroazulene-1,2-diol

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